molecular formula C11H11N3O4 B1439807 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 901864-90-2

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B1439807
CAS No.: 901864-90-2
M. Wt: 249.22 g/mol
InChI Key: ZOFPNKZTTZUGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is a sophisticated pyridopyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The pyrimidopyrimidine scaffold, a privileged structure in drug discovery, is known to confer a wide range of biological activities, making it a valuable template for the development of novel therapeutic agents . Compounds based on this core structure have been extensively investigated as potent inhibitors of various enzymes and cellular targets. Research into analogous structures has demonstrated potential for antitumor activity, including the inhibition of monocarboxylate transporters (MCTs) and tyrosine kinases, which are critical targets in oncology . Furthermore, this chemical class has shown promise in developing agents with antibacterial and antiviral properties, providing a foundation for new anti-infective research . The specific substitution pattern on this molecule, featuring the carboxylic acid functionality, offers a versatile handle for further synthetic modification and derivatization, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets. This compound is intended for use in laboratory research only, serving as a key intermediate or a lead compound in the synthesis of novel molecules for biochemical screening and pharmacological profiling.

Properties

IUPAC Name

1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-5-4-6(10(16)17)12-8-7(5)9(15)14(3)11(18)13(8)2/h4H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFPNKZTTZUGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrido[2,3-d]pyrimidine Synthesis

The pyrido[2,3-d]pyrimidine nucleus is commonly synthesized by cyclocondensation of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents. For example:

  • Reaction of 2-aminopyridine with diethyl malonate derivatives under acidic or basic conditions to form the fused ring system.
  • Alternatively, condensation of 2-aminopyridine with formamide derivatives or urea analogs can be employed to introduce the pyrimidine ring.

These methods yield the 2,4-dioxo-pyrido[2,3-d]pyrimidine scaffold, which serves as the basis for further functionalization.

Methylation Steps

Selective methylation at nitrogen atoms 1, 3, and 5 is achieved via:

  • Treatment of the pyrido[2,3-d]pyrimidine core with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation.
  • The reaction is typically performed in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures to ensure regioselectivity.

This step yields the 1,3,5-trimethyl-substituted derivative.

Carboxylation at Position 7

The introduction of the carboxylic acid group at position 7 can be accomplished by:

  • Direct carboxylation of the corresponding 7-lithio or 7-magnesium intermediate formed by metalation at position 7, followed by quenching with carbon dioxide.
  • Alternatively, oxidation of a methyl group at position 7 to a carboxylic acid via strong oxidizing agents (e.g., potassium permanganate) may be employed if a methyl precursor is available.

This step completes the synthesis of 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Core synthesis 2-aminopyridine + diethyl malonate derivatives Ethanol or DMF Reflux (80-120 °C) 12-24 h 60-75 Acid/base catalysis may be required
Methylation Methyl iodide or dimethyl sulfate DMF or acetone 40-80 °C 6-12 h 70-85 Controlled addition to avoid over-alkylation
Carboxylation Lithiation + CO2 or oxidation of methyl group THF or DMSO -78 °C to RT 2-6 h 50-70 Metalation requires inert atmosphere

Research Findings and Variations

  • Microwave-assisted synthesis has been reported to significantly reduce reaction times in the cyclization and methylation steps, improving overall efficiency.
  • Solvent choice critically affects regioselectivity and yield; polar aprotic solvents favor methylation at desired nitrogen atoms.
  • Metalation/carboxylation step requires strict anhydrous and inert conditions to prevent side reactions.
  • Some studies suggest that stepwise methylation (first at N1, then N3, then N5) can improve selectivity but at the expense of longer synthesis time.

Summary Table of Key Preparation Methods

Method Advantages Disadvantages Typical Yield References (Representative)
Cyclocondensation + direct methylation + metalation/carboxylation Straightforward, modular approach Requires multiple purification steps 40-70% overall , (analogous compounds)
Microwave-assisted synthesis Reduced reaction time, improved yield Requires specialized equipment Up to 80% (related heterocyclic synthesis)
Stepwise methylation Improved regioselectivity Longer synthesis duration 60-75% per step Inferred from methylation protocols

Notes on Purity and Characterization

  • The final compound is typically isolated as a powder with high purity (>98%) confirmed by NMR, MS, and elemental analysis.
  • Analytical methods include HPLC for purity assessment and IR spectroscopy to confirm keto and carboxylic acid functionalities.

Chemical Reactions Analysis

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • However, excessive methylation may reduce solubility .
  • Carboxylic Acid Position : The 7-COOH group is conserved across most analogs, suggesting its critical role in binding (e.g., via ionic interactions with target proteins). Shifting the carboxylic acid to position 5 or 6 (as in ) may alter activity profiles .
  • Oxo vs.

Biological Activity

1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS Number: 1042605-05-9) is a heterocyclic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine framework. Its molecular formula is C11H11N3O4C_{11}H_{11}N_{3}O_{4} with a molecular weight of 249.22 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrido-pyrimidine class exhibit a wide range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal properties.
  • Enzyme Inhibition : Certain studies suggest potential as inhibitors of key enzymes involved in metabolic pathways.

Antitumor Activity

A study conducted on various pyrido-pyrimidine derivatives indicated that modifications to the structure could enhance their antitumor efficacy. For instance:

CompoundCell Line TestedIC50 (µM)
AHeLa0.36
BHCT1161.8
CA3750.50

These findings demonstrate that specific structural features are crucial for enhancing cytotoxicity against tumor cells .

Antimicrobial Properties

Another investigation focused on the antimicrobial potential of pyrido-pyrimidine derivatives revealed promising results:

CompoundMicroorganism TestedZone of Inhibition (mm)
DE. coli15
ES. aureus20
FC. albicans18

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Disruption of cellular signaling pathways : Affecting apoptosis and cell proliferation.

Case Studies

  • Case Study on Antitumor Activity :
    • Researchers synthesized various derivatives and tested their effects on human cancer cell lines.
    • Results showed that certain modifications led to increased potency and selectivity against cancer cells compared to normal cells.
  • Case Study on Antimicrobial Effects :
    • A series of compounds were evaluated for their ability to inhibit bacterial growth.
    • The study found that some derivatives exhibited significant antibacterial activity against resistant strains.

Q & A

Q. Why do certain analogues exhibit unexpected toxicity in cell assays?

  • Methodological Answer :
  • Metabolic Profiling : Cytochrome P450 screening identifies unstable intermediates (e.g., N-oxide formation in dimethylpyrido derivatives) .
  • Off-Target Screening : Kinase profiling (e.g., Eurofins Panlabs) detects inhibition of non-target kinases like CDK2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Reactant of Route 2
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.